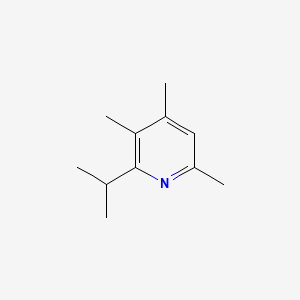
2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- is a chemical compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-chloroethyl group and an oxoacetyl chloride group. Furan derivatives are known for their diverse chemical reactivity and are widely used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- typically involves the reaction of 5-(2-chloroethyl)furan-2-carboxylic acid with oxalyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as dimethylformamide (DMF). The reaction conditions usually involve refluxing the mixture at a temperature of around 40-50°C for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxoacetyl chloride group to an alcohol or an aldehyde.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring and the oxoacetyl chloride group play a crucial role in its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Chloroethyl)furan-2-carboxylic acid
- 2-Furoyl chloride
- 5-(Chloromethyl)furan-2-carboxylic acid
Uniqueness
2-FURANACETYL CHLORIDE, 5-(2-CHLOROETHYL)-ALPHA-OXO- is unique due to the presence of both the 2-chloroethyl group and the oxoacetyl chloride group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
100750-59-2 |
|---|---|
Molekularformel |
C8H6Cl2O3 |
Molekulargewicht |
221.033 |
IUPAC-Name |
2-[5-(2-chloroethyl)furan-2-yl]-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H6Cl2O3/c9-4-3-5-1-2-6(13-5)7(11)8(10)12/h1-2H,3-4H2 |
InChI-Schlüssel |
AMTKICCTORVYIB-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)C(=O)C(=O)Cl)CCCl |
Synonyme |
2-Furanacetyl chloride, 5-(2-chloroethyl)-alpha-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Ethyloxazolo[4,5-c]pyridine](/img/structure/B561212.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B561216.png)

![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)


